Extended Systemic Half-Life in Dogs: Milbemycin A4 Oxime vs. A3 Oxime
In a direct head-to-head pharmacokinetic study evaluating milbemycin oxime components following oral administration of NexGard Spectra® to dogs, milbemycin A4 oxime exhibited a substantially longer terminal plasma half-life (t1/2) compared to milbemycin A3 oxime [1]. This differential clearance profile has direct implications for sustained in vivo efficacy against target parasites.
| Evidence Dimension | Terminal plasma half-life (t1/2) in dogs |
|---|---|
| Target Compound Data | 3.3 ± 1.4 days |
| Comparator Or Baseline | Milbemycin A3 oxime: 1.6 ± 0.4 days |
| Quantified Difference | A4 oxime half-life is approximately 2.1-fold longer (3.3 vs. 1.6 days) |
| Conditions | Oral administration of NexGard Spectra® combination chewable to dogs; dose of 0.5 mg/kg milbemycin oxime; plasma analysis via validated LC-MS/MS |
Why This Matters
The longer half-life of milbemycin A4 oxime supports extended therapeutic coverage against parasites and informs optimal dosing intervals in combination product development.
- [1] Letendre L, et al. (2017). The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs. J Vet Pharmacol Ther, 40(1): 35-43. View Source
